N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a 2,4-dichlorophenyl group and a hydrazide moiety linked to a 4-methylphenyl group. Its distinct structure makes it a subject of interest in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[5-(3,4-dimethoxyphenyl)furan-2-yl]methylidene}-2-[(4-methylphenyl)amino]acetohydrazide
- N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-[(4-methylphenyl)amino]acetohydrazide
- N’-{(E)-[5-(2,6-dichlorophenyl)furan-2-yl]methylidene}-2-[(4-methylphenyl)amino]acetohydrazide
Uniqueness
The uniqueness of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[(4-methylphenyl)amino]acetohydrazide lies in its specific substitution pattern on the furan ring and the presence of both dichlorophenyl and methylphenyl groups. This unique structure may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C20H17Cl2N3O2 |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-13-2-5-15(6-3-13)23-12-20(26)25-24-11-16-7-9-19(27-16)17-8-4-14(21)10-18(17)22/h2-11,23H,12H2,1H3,(H,25,26)/b24-11+ |
InChI Key |
DXJZMNGLYJXCMK-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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